molecular formula C15H11N5 B3612149 6-methyl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-a]phthalazine

6-methyl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-a]phthalazine

Cat. No. B3612149
M. Wt: 261.28 g/mol
InChI Key: OORANODXPOOSAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-a]phthalazine is a complex organic compound. It belongs to the class of compounds known as 1,2,4-triazolo[3,4-a]phthalazines . These compounds are characterized by a triazolophthalazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and phthalazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-a]phthalazine derivatives has attracted significant attention due to their wide range of applications as synthetic intermediates and promising pharmaceuticals . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthetic protocols for these compounds are focused on the structure–activity relationship (SAR), in silico pharmacokinetics, molecular modeling, and mechanistic studies .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,2,4-triazolo[3,4-a]phthalazine core with a methyl substituent at the 3-position . The linear formula of a similar compound, 6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]-phthalazine, is C10H7ClN4 .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[3,4-a]phthalazine derivatives are complex and can lead to a variety of products . The reactions are often facilitated by specific conditions and catalysts . The synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method .

Mechanism of Action

The mechanism of action of these compounds is often related to their ability to interact with different target receptors . For example, some triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The future directions in the research of 1,2,4-triazolo[3,4-a]phthalazine derivatives are promising. There is a continuous effort to develop new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-a]phthalazine-based drugs for the treatment of multifunctional diseases . The focus is particularly on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-a]phthalazines .

properties

IUPAC Name

6-methyl-3-pyridin-4-yl-[1,2,4]triazolo[3,4-a]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5/c1-10-12-4-2-3-5-13(12)15-18-17-14(20(15)19-10)11-6-8-16-9-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORANODXPOOSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-a]phthalazine
Reactant of Route 2
Reactant of Route 2
6-methyl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-a]phthalazine
Reactant of Route 3
6-methyl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-a]phthalazine
Reactant of Route 4
Reactant of Route 4
6-methyl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-a]phthalazine
Reactant of Route 5
6-methyl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-a]phthalazine
Reactant of Route 6
6-methyl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-a]phthalazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.